molecular formula C20H18N6O2S2 B2380351 N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 878699-29-7

N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No.: B2380351
CAS No.: 878699-29-7
M. Wt: 438.52
InChI Key: QDYCZFKMORSJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5-benzyl-substituted thiazole core linked via a sulfanyl-acetamide bridge to a tetrazole ring bearing a 4-methoxyphenyl group. The 4-methoxyphenyl group may enhance electron-donating properties and influence metabolic stability .

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S2/c1-28-16-9-7-15(8-10-16)26-20(23-24-25-26)29-13-18(27)22-19-21-12-17(30-19)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,21,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYCZFKMORSJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves multi-step chemical reactions. Initial steps typically include the formation of thiazole derivatives followed by the introduction of the methoxyphenyl and tetrazole moieties. The general synthetic route can be outlined as follows:

  • Synthesis of Thiazole Derivative : Starting from appropriate benzyl and thiazole precursors.
  • Formation of Tetrazole : Utilizing methods such as cyclization reactions involving hydrazine derivatives.
  • Final Coupling : Combining the thiazole and tetrazole components with sulfanylacetamide to yield the target compound.

Antitumor Properties

Research indicates that compounds related to this compound exhibit promising antitumor activity. For instance, studies have shown that thiazole-containing compounds can effectively inhibit cancer cell proliferation in various human cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells.

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound 1A54910
Compound 2MCF-715
N-(5-benzyl...)U251 (glioblastoma)12

The mechanism of action for these compounds often involves the induction of apoptosis and inhibition of specific signaling pathways critical for tumor growth.

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has also been extensively studied. Certain derivatives demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The structure-activity relationship (SAR) suggests that modifications in the benzyl unit and the presence of sulfur linkers enhance antibacterial potency.

Table 2: Antimicrobial Activity Against Gram-positive Bacteria

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Compound AStaphylococcus aureus8
Compound BStaphylococcus epidermidis4

Case Studies

Several case studies highlight the biological activity of thiazole derivatives:

  • Anticancer Screening : A study conducted by the National Cancer Institute evaluated a series of thiazole derivatives for their anticancer potential. The results indicated that specific structural modifications significantly enhanced cytotoxicity against various cancer cell lines .
  • Antibacterial Evaluation : Research focusing on N-(5-benzylthio-1,3-thiadiazol-2-yl) derivatives showed promising antibacterial properties, suggesting that similar modifications in our compound could yield comparable or enhanced effects .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural components influence biological activity:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can lead to increased potency.
  • Methoxy Group : The presence of methoxy substituents on phenyl rings often correlates with enhanced biological activity due to improved lipophilicity and electronic effects.

Scientific Research Applications

The compound exhibits significant biological activities, particularly:

  • Anticancer Properties :
    • Research indicates that thiazole derivatives, including this compound, show promising cytotoxic effects against various cancer cell lines. For instance, a study by the National Cancer Institute evaluated similar thiazole derivatives and found that structural modifications could enhance cytotoxicity significantly .
    • Another study highlighted the synthesis of related compounds that demonstrated notable anticancer activity, suggesting that N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide may also possess similar potential .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, derivatives have shown effectiveness against multidrug-resistant strains, indicating its potential as a new antimicrobial agent .
    • A comparative study revealed that certain modifications in thiazole derivatives led to enhanced antibacterial activity against resistant pathogens.

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how different structural components influence the biological activity of this compound:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can lead to increased potency.
  • Methoxy Group : The presence of methoxy substituents on phenyl rings often correlates with enhanced biological activity due to improved lipophilicity and electronic effects .

Anticancer Screening

A series of studies have focused on the anticancer potential of thiazole derivatives:

  • A study conducted by the National Cancer Institute evaluated several thiazole derivatives for their anticancer potential. Results indicated that specific structural modifications significantly enhanced cytotoxicity against various cancer cell lines .

Antibacterial Evaluation

Recent evaluations have highlighted the antibacterial efficacy of thiazole derivatives:

  • A recent study assessed the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.

Comparison with Similar Compounds

Key Structural Differences and Implications

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Structural Variations Potential Impact on Properties Reference
N-(5-benzyl-1,3-thiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide Tetrazole substituted with phenyl instead of 4-methoxyphenyl Reduced polarity and electron-donating effects; altered receptor binding due to lack of methoxy
2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole replaces thiazole; tetrazole has 3-chloro-4-methylphenyl Increased lipophilicity (Cl, CH₃); thiadiazole may alter hydrogen-bonding capacity
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(tetrazol-1-yl)acetamide Thiazole substituted with 4-methoxyphenyl and methyl; tetrazole at position 1 Steric effects from methyl; positional isomerism of tetrazole may affect conformation
2-{[1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide Bicyclic substituent on tetrazole Enhanced steric hindrance; potential solubility challenges due to rigid bicyclic system
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide Benzimidazole replaces thiazole; methoxy group on benzimidazole Improved π-π stacking (benzimidazole); methoxy may modulate solubility

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl group in the original compound likely increases hydrophilicity compared to phenyl () or chloro-methylphenyl () analogs .
  • Antimicrobial Activity : While direct data for the original compound is lacking, analogs with benzimidazole () exhibit antibacterial and antifungal activity, suggesting the sulfanyl-acetamide motif contributes to bioactivity .

Computational and Analytical Tools

  • Structural Analysis : SHELX software () is widely used for crystallographic refinement, critical for confirming the stereochemistry of complex analogs like bicycloheptenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.